2-(4-methoxyphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-(4-methoxyphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate" involves complex reactions that yield structurally unique molecules. For example, the synthesis of closely related compounds involves cyclohexanone or cyclopentanone reactions with various reagents to form new spiro-trithiaphosphorines and thioketones under controlled conditions, showcasing the versatility of these compounds in synthetic chemistry (Scheibye et al., 1982).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(4-methoxyphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate" has been elucidated using techniques like X-ray diffraction. These studies reveal intricate details about the conformation and crystal structure, essential for understanding the compound's reactivity and properties. For instance, certain derivatives exhibit unique crystal structures and conformations, highlighting the impact of molecular architecture on the compound's physical and chemical characteristics (Shi et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of this compound and its derivatives are diverse, ranging from cycloadditions to Beckmann rearrangements. These reactions not only demonstrate the reactivity of these compounds but also their potential for synthesizing novel molecules with specific characteristics (Omar et al., 2000).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. Research on related compounds provides insights into how structural variations can influence these properties, which is vital for their application in various fields (Kaur et al., 2012).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are fundamental to the application of these compounds in chemical syntheses and other areas. Studies have shown that these compounds can undergo a wide range of chemical transformations, highlighting their versatility and potential utility in organic synthesis and material science (Pohmakotr et al., 1996).
Scientific Research Applications
Synthesis and Antifolate Properties
- A study by Degraw et al. (1992) explored the synthesis of novel deazaaminopterin analogues with potent DHFR and L1210 cell growth inhibition properties, comparable to methotrexate. This work indicates the potential of derivatives like 2-(4-methoxyphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate in cancer research, specifically for mammary solid tumors (Degraw, Christie, Colwell, & Sirotnak, 1992).
Catalysis and Synthesis Techniques
- Zheng et al. (1997) reported a method for synthesizing α, α'-bis(Substituted Benzylidene)cycloalkanones catalyzed by bis(p-ethoxyphenyl)telluroxide under microwave irradiation. This process, which involves compounds structurally related to the one , demonstrates the compound's relevance in facilitating efficient chemical synthesis (Zheng, Wang, Shao, & Zhong, 1997).
Material Science and Polymer Research
- Erol (2008) described the synthesis of new methacrylates containing oxime esters based on cyclohexanone, highlighting their potential in polymer science. This research suggests the utility of 2-(4-methoxyphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate in developing new polymeric materials with specific properties (Erol, 2008).
Organic Chemistry and Compound Synthesis
- Kürti et al. (1999) worked on the oxidation of o-Methoxyphenols with a Hypervalent Iodine Reagent to synthesize asatone and demethoxyasatone. This kind of chemical transformation may be relevant for compounds like 2-(4-methoxyphenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate in producing specific organic molecules (Kürti, Szilágyi, Antus, & Nógrádi, 1999).
Pharmaceutical Applications
- Raghavendra et al. (2016) synthesized compounds including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, demonstrating potent antimicrobial and antioxidant activities. This indicates the potential of structurally related compounds in pharmaceutical applications (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Catalytic Activity in Chemical Reactions
- Saka et al. (2013) investigated new soluble peripherally tetra-substituted Co(II), Fe(II) phthalocyanines for their catalytic activity in cyclohexene oxidation. This research suggests the application of related compounds in catalysis, particularly in the oxidation of organic compounds (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 5-(cyclohexylamino)-5-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-25-17-12-10-15(11-13-17)18(22)14-26-20(24)9-5-8-19(23)21-16-6-3-2-4-7-16/h10-13,16H,2-9,14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTHKFRQBNIUHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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